molecular formula C9H12N4 B1289482 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile CAS No. 30929-67-0

5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

Cat. No. B1289482
CAS RN: 30929-67-0
M. Wt: 176.22 g/mol
InChI Key: SSDLXWBYRZAWIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile is a compound that belongs to the class of pyrazole carbonitriles. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The carbonitrile group (-CN) attached to the pyrazole ring indicates the presence of a nitrile functional group, which is a carbon triple-bonded to a nitrogen atom. This structure is significant in various chemical reactions and has potential applications in different fields, including pharmaceuticals and agriculture .

Synthesis Analysis

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles can be achieved through various methods. One approach involves the use of [4CSPy]ZnCl3 as a new acidic catalyst, which facilitates the oxidative aromatization process . Another method employs a one-pot multicomponent protocol using alumina–silica-supported MnO2 as a recyclable catalyst in water, which yields the desired product with high efficiency . Additionally, a Michael-type addition reaction has been used to synthesize a series of pyrazoles with excellent regio-selectivity and yields ranging from good to excellent under mild reaction conditions .

Molecular Structure Analysis

The molecular structure of 5-amino-1H-pyrazole-4-carbonitriles has been studied using various analytical techniques. X-ray crystallography has been utilized to determine the crystal structure of derivatives of this compound, revealing the substitution patterns and intermolecular interactions that stabilize the crystal structure . Nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR) has confirmed the structure of synthesized compounds and provided insights into the electronic environment of the molecules .

Chemical Reactions Analysis

5-Amino-1H-pyrazole-4-carbonitriles undergo various chemical reactions, leading to the formation of different derivatives. For instance, the reaction with unsaturated carbonyl compounds has been investigated, and a reaction mechanism has been proposed . Cyanoacetylation of 5-aminopyrazole followed by cyclization or reaction with hydrazines leads to the formation of pyrazolo[3,4-d]pyrimidine derivatives and azo products . The reaction with beta-cycloketols results in the formation of hexahydropyrazolo[1,5-a]quinazolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-1H-pyrazole-4-carbonitriles are influenced by their molecular structure. The presence of amino and carbonitrile groups contributes to the compound's reactivity and potential for forming hydrogen bonds, as evidenced by the intermolecular N-H…N and C-H…Cl interactions observed in the crystal structures . The solvent used in the synthesis can also affect the properties of the final product, as seen in the selective synthesis of pyrazole derivatives using ethanol and fluorinated ethanol .

Scientific Research Applications

Synthesis Techniques

  • Facile One-Pot Synthesis: A one-pot, multicomponent protocol for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives using alumina-silica-supported MnO2 as a recyclable catalyst in water has been developed. This method offers high yields (86-96%) and is considered novel and efficient for the preparation of these compounds (Poonam & Singh, 2019).

Medicinal Chemistry Applications

  • Anti-HSV-1 Evaluation: 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile was used as a precursor in the synthesis of novel substituted pyrazole and pyrazolo[3,4-d]pyrimidine derivatives. Some of these derivatives displayed promising antiviral activity against herpes simplex virus type-1 (HSV-1), comparable to Acyclovir (Rashad et al., 2009).

Crystal and Molecular Structure Analysis

  • Structural Analysis: The crystal and molecular structure of 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile was studied, highlighting its stabilization through intermolecular N-H…N and C-H…Cl interactions (Fathima et al., 2014).

Green Chemistry Approaches

  • Eco-Friendly Synthesis: Sodium ascorbate was used as a catalyst for the green synthesis of 5-aminopyrazole-4-carbonitriles, offering advantages like time-saving, minimization of waste, good atom efficiency, and avoiding hazardous solvents (Kiyani & Bamdad, 2018).

Novel Reactions and Derivatives

  • Formation of New Derivatives: The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with various reactants leads to the formation of new compounds like hexahydropyrazolo[1,5-a]quinazolines, showcasing the versatility of this chemical in synthesizing diverse structures (Dotsenko et al., 2018).

Antimicrobial Activity

  • Schiff Base Synthesis for Antimicrobial Activity: Novel Schiff bases using pyrazole-4-carboxaldehydes derivatives were synthesized and displayed significant antimicrobial activity, demonstrating the potential of 5-amino-1H-pyrazole-4-carbonitrile in developing new antimicrobial agents (Puthran et al., 2019).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition: Pyranopyrazole derivatives, synthesized from 5-amino-1H-pyrazole-4-carbonitrile, were effective as corrosion inhibitors for mild steel in HCl solution, showcasing a novel application in materials science (Yadav et al., 2016).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H332, and H334 . These indicate that it is harmful if swallowed, harmful in contact with skin, toxic if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

5-amino-1-cyclopentylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c10-5-7-6-12-13(9(7)11)8-3-1-2-4-8/h6,8H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDLXWBYRZAWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591768
Record name 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

CAS RN

30929-67-0
Record name 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Alternate Synthesis of 3: Cyclopentylhydrazine hydrochloride1 (1.08 g, 10 mmol) was dissolved in 100 mL anhydrous ethanol. Sodium methoxide (540 mg, 10 mmol) was added in one portion and the reaction mixture was stirred for ten minutes. Ethoxymethylenemalononitrile (Acros, 1.22 g, 10 mmol) was then added in small portions over several minutes. The reaction mixture was heated at 70° C. under argon overnight. The reaction mixture was concentrated and subjected to flash chromatography on silica gel (stepwise elution: dichloromethane followed by 1:1 hexane:ethyl acetate) to afford 600 mg (34%) of compound 3—identical in all respects with the material obtained above.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step Two
Quantity
1.22 g
Type
reactant
Reaction Step Three
Yield
34%

Synthesis routes and methods II

Procedure details

Cyclopentylhydrazine (6.5 g, 64.9 mmol) is slowly added to a solution of ethoxymethylenemalononitrile (7.93 g, 64.9 mmol) in 100 ml of methanol at room temperature under argon, subsequently heated under reflux for 3 h and then stirred at room temperature overnight. The solvent is stripped off in a rotary evaporator and the residue is stirred with diethyl ether. The solid is filtered off with suction, washed with diethyl ether and dried under high vacuum.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
7.93 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile
Reactant of Route 4
5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

Citations

For This Compound
2
Citations
MM Claffey, CJ Helal, PR Verhoest… - Journal of medicinal …, 2012 - ACS Publications
… 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (44.0 g, 0.250 mol) was added portionwise to concentrated sulfuric acid (200 mL) at 0 C. After completion of the addition, the reaction …
Number of citations: 57 pubs.acs.org
J Hu, YD Huang, T Pan, T Zhang, T Su… - ACS Chemical …, 2018 - ACS Publications
A series of dual-target AChE/PDE9A inhibitor compounds were designed, synthesized, and evaluated as anti-Alzheimer’s Disease (AD) agents. Among these target compounds, 11a (…
Number of citations: 20 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.